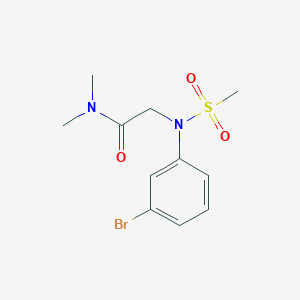
O-ethyl (1-cyano-2-hydroxy-3-phenyl-1-propen-1-yl)phenylphosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl (1-cyano-2-hydroxy-3-phenyl-1-propen-1-yl)phenylphosphinothioate, commonly known as EPPT, is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. EPPT is a member of the organophosphate family of compounds, which are widely used as insecticides, herbicides, and fungicides. However, EPPT has been found to have unique properties that make it a promising candidate for various research applications.
Mechanism of Action
EPPT inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and the physiological effects described above.
Biochemical and Physiological Effects:
EPPT has been found to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the stimulation of the nervous system, and the induction of oxidative stress. These effects have been studied in various animal models and in vitro systems.
Advantages and Limitations for Lab Experiments
EPPT has several advantages as a research tool, including its potency, specificity, and stability. However, it also has several limitations, including its toxicity and potential for off-target effects. Careful consideration must be given to the use of EPPT in laboratory experiments, and appropriate safety measures must be taken to minimize the risk of exposure.
Future Directions
EPPT has a range of potential applications in scientific research, including the study of acetylcholinesterase inhibition, the development of novel insecticides and pesticides, and the investigation of oxidative stress and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of EPPT, and to develop safer and more effective analogues of this compound.
Synthesis Methods
EPPT can be synthesized using a variety of methods, including the reaction of O-ethyl phenylphosphonic dichloride with 3-phenylacrylonitrile in the presence of a base. The resulting product can then be treated with thionyl chloride to yield EPPT. Other methods of synthesis include the reaction of O-ethyl phenylphosphonic acid with 3-phenylacrylonitrile in the presence of a catalyst.
Scientific Research Applications
EPPT has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. EPPT has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This inhibition can lead to a range of physiological effects, including muscle weakness, respiratory failure, and even death.
properties
IUPAC Name |
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO2PS/c1-2-21-22(23,16-11-7-4-8-12-16)18(14-19)17(20)13-15-9-5-3-6-10-15/h3-12,20H,2,13H2,1H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERMQAQHUMJRC-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)C(=C(CC2=CC=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=S)(C1=CC=CC=C1)/C(=C(/CC2=CC=CC=C2)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[ethoxy(phenyl)phosphinothioyl]-3-hydroxy-4-phenylbut-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)


![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)






![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
